Endostatin

Vue d'ensemble

Description

Angiostatic proteins that are formed from proteolytic cleavage of COLLAGEN TYPE XVIII.

Applications De Recherche Scientifique

Antiangiogenesis and Tumor Suppression

- Endostatin has been identified as a powerful inhibitor of angiogenesis, which is the formation of new blood vessels. This property makes it particularly effective in the suppression of tumor growth. Endostatin induces regression of tumors in mice by down-regulating genes in endothelial cells related to cell cycle, apoptosis inhibitors, and cell migration, particularly affecting microvascular endothelial cells (Shichiri & Hirata, 2001).

- The broad-spectrum antitumor activity of endostatin has been studied extensively, showing its ability to inhibit angiogenesis and affect tumor growth in animal models. This has led to numerous clinical trials to evaluate its efficacy in treating solid tumors (Karamouzis & Moschos, 2009).

Molecular Mechanisms and Cellular Effects

- Endostatin functions by interacting with integrins on the surface of human endothelial cells, implicating integrins as potential targets for endostatin function in angiogenesis. It inhibits endothelial cell functions like migration in an integrin-dependent manner (Rehn et al., 2001).

- The molecular mechanism of Endostar, a modified recombinant human endostatin, has been explored, revealing its inhibitory effects on the Wnt/β-catenin signaling pathway, a key aspect of angiogenesis. This inhibition further affects the proliferation, migration, and tube formation of endothelial cells (Xu et al., 2014).

Other Therapeutic Applications

- Endostatin's expression in human choroidal neovascular membranes related to age-related macular degeneration suggests its potential in treating this condition. Its expression in these membranes indicates a role in angiogenesis inhibition, which could be leveraged for therapeutic purposes (Tatar et al., 2006).

- Additionally, endostatin has shown potential in preventing dietary-induced obesity by inhibiting adipogenesis and angiogenesis. This dual function indicates its broader applicability beyond cancer therapy (Wang et al., 2015).

Propriétés

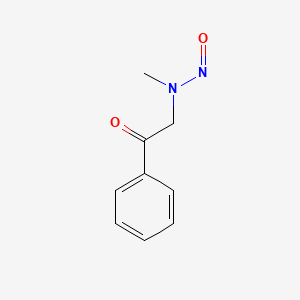

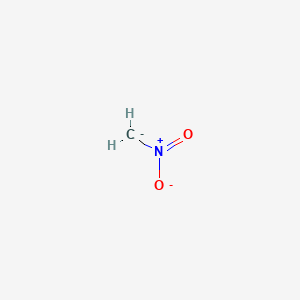

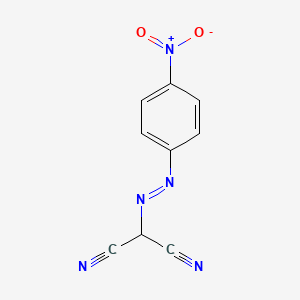

IUPAC Name |

N-methyl-N-phenacylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-11(10-13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFYOVPTFNNVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204557 | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Endostatin is an endogenous antitumor protein. Endostatin is a 20-kDa C-terminal fragment derived from type XVIII collagen which inhibits cell proliferation and migration, and induces endothelial cell apoptosis and cell cycle arrest. It is proposed that endostatin's effects are due to inhibition of vascular endothelial growth factor (VEGF) tyrosine phosphorylation of KDR/F1k-1 (VEGF receptor 2), the cell surface receptor for VEGF. VEGF is an important mediator of angiogensis. Endostatin additionally blocks activation of extracellular signal related kinases, or ERK, protein 38 mitogen activated protein kinase, or p38 MAPK (signal transduction pathways involving kinases that couple growth factors to cell surface receptors), as well as focal adhesion kinase (p125FAK). Studies are being done to determine if endostatin has possible impact on other pathways, and may also target E-selectin and block activity of metalloproteinases 2, 9 and 13. There is further research into a possible mechanistic link involving endostatin's angiogenic and zinc binding ability. | |

| Record name | Endostatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Endostatin | |

CAS RN |

55984-52-6, 187888-07-9 | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055984526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endostatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

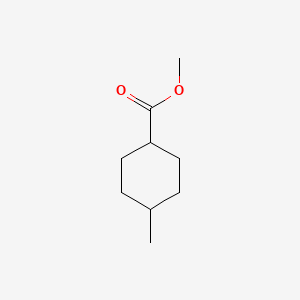

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-4-methoxyaniline](/img/structure/B1632888.png)